molecular formula C20H14ClN5O3S B2896811 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-29-6

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2896811
CAS RN: 852373-29-6
M. Wt: 439.87
InChI Key: DPKYJTTXKMWTHR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-yl group, a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group, and a thioacetamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the [1,2,4]triazolo[4,3-b]pyridazin-6-yl group is a type of heterocyclic compound, and the thioacetamide group contains a sulfur atom, which could have interesting implications for the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the various functional groups present in its structure. For example, the aromatic ether group might undergo reactions typical of ethers, such as cleavage by strong acids. The heterocyclic group might participate in reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of aromatic rings and polar functional groups could influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Antioxidant and Anthelmintic Activity

Compounds with [1,2,4]triazolo and benzothiazine moieties have been investigated for their in vitro antioxidant and anthelmintic activities. These studies suggest that the structural features of these compounds contribute to their potential as radical scavengers and as inhibitors against parasitic worms. Such activities are important for the development of new therapeutic agents with potential applications in treating oxidative stress-related diseases and parasitic infections (R. V. Satyendra et al., 2011).

Insecticidal Assessment

Research into novel heterocycles incorporating a thiadiazole moiety has explored their effectiveness as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This indicates the potential of such compounds in agricultural applications to protect crops from pest damage (A. Fadda et al., 2017).

Antimicrobial and Antioxidant Properties

Synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives have been evaluated for their antimicrobial and antioxidant activities. These compounds' effectiveness against microbial pathogens and their radical scavenging capacity highlight their potential in medicinal chemistry for developing new drugs (E. M. Flefel et al., 2018).

IDO1 Inhibition for Cancer Immunotherapy

Studies on IDO1 inhibitors, including those with triazolo[2,3-c][1,2,4]triazol moieties, have been conducted to explore their application in cancer immunotherapy. The structure-activity relationship (SAR) studies aim to enhance the efficacy of these inhibitors, indicating the relevance of such compounds in developing treatments for cancer (Yi-Hui Peng et al., 2020).

Future Directions

The study of new and complex organic compounds like this one is an active area of research in chemistry and pharmacology. Future research could explore its synthesis, properties, and potential applications in more detail .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3S/c21-13-3-1-12(2-4-13)20-24-23-17-7-8-19(25-26(17)20)30-10-18(27)22-14-5-6-15-16(9-14)29-11-28-15/h1-9H,10-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKYJTTXKMWTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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